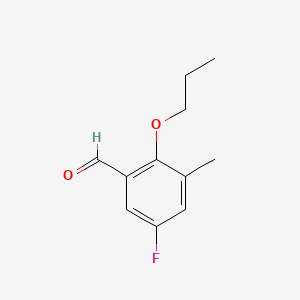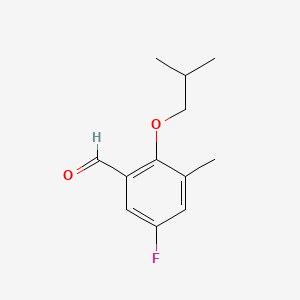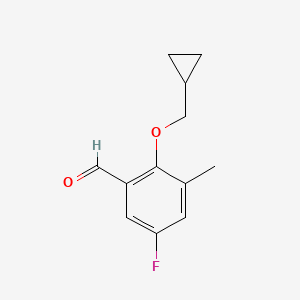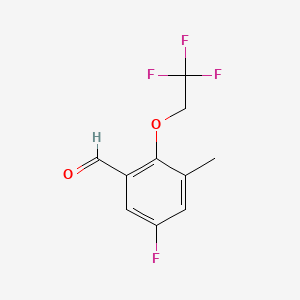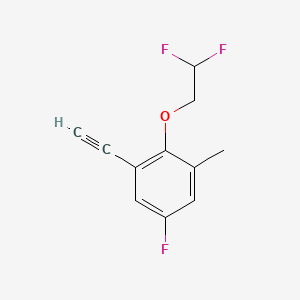![molecular formula C9H9ClIN3 B8201101 4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201101.png)
4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound with the molecular formula C6H3ClIN3 It is a derivative of pyrrolopyrimidine, characterized by the presence of chlorine and iodine atoms at the 4th and 5th positions, respectively, and a propyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is then filtered, washed with water, and dried under vacuum .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for larger-scale production, ensuring the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of halogen atoms.
Nucleophilic Aromatic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles under appropriate conditions.
Suzuki Coupling Reactions: The iodine atom at the 5th position makes it suitable for Suzuki coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and conditions involving Lewis acids.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide in methanol.
Suzuki Coupling: Palladium catalysts and boronic acids in the presence of a base (e.g., potassium carbonate).
Major Products:
Electrophilic Substitution: Halogenated derivatives.
Nucleophilic Aromatic Substitution: Substituted pyrrolopyrimidines.
Suzuki Coupling: Biaryl compounds.
Scientific Research Applications
4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine is widely employed in scientific research due to its versatile structure. Some key applications include:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory disorders.
Material Science: Its unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.
Biological Research: It is used as a biochemical reagent in various assays and studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating signaling pathways involved in cell proliferation and inflammation . This inhibition is crucial in the development of therapeutic agents for diseases like cancer and autoimmune disorders.
Comparison with Similar Compounds
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 6-Chloro-7-iodo-7-deazapurine
- 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to the presence of the propyl group at the 7th position, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a unique candidate for specific applications in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-5-iodo-7-propylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-2-3-14-4-6(11)7-8(10)12-5-13-9(7)14/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLSFMZNLMYCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C1N=CN=C2Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


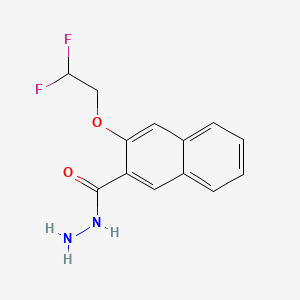
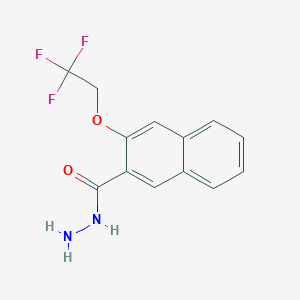
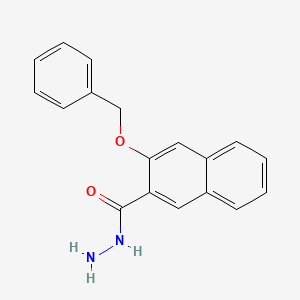
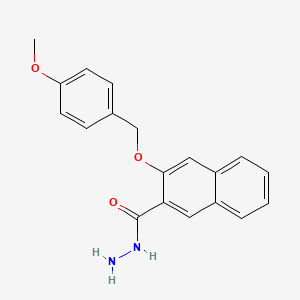

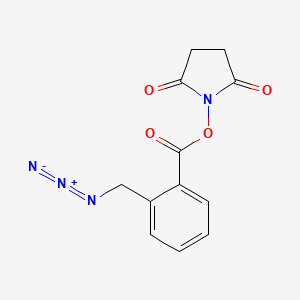
![4-Chloro-5-iodo-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201077.png)
![4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201092.png)
![4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201100.png)
